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Efficacy of Encorafenib-Based Therapies by Cancer

Type
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Cancer Therapy . . Source
Tvpe Regimen Comparison os PFS Ratio (HR) (Trial)
yP g (Months) (Months) for OS
Metastatic Encorafenib S 33.6 vs 14.9 vs 0.61 (95% COLUMBUS
Melanoma + Binimetinib ~ Vemurafenib 16.9 7.3 Cl, 0.48- [1] [2]
(BRAF 0.79)
V600-
mutant)
Metastatic Encorafenib VS 9.3vs59 Not 0.61 (95%  BEACON [3]
Colorectal + Cetuximab  Chemotherapy Detailed Cl, 0.48-
Cancer + Cetuximab in 0.77)
(BRAF Sources
V600E-
mutant)
Metastatic Encorafenib Single-arm Not 30.2 Not PHAROS [4]
NSCLC + Binimetinib  study Reached Applicable
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Median Median Hazard
Cancer Therapy . . Source
Type e Comparison os PFS Ratio (HR) (Trial)
(Months) (Months) for OS
(BRAF (Treatment-
V600E- naive)
mutant)
Metastatic Encorafenib Single-arm 22.7 9.3 Not PHAROS [4]
NSCLC + Binimetinib  study Applicable
(BRAF (Previously
V600E- Treated)
mutant)

Key Experimental Protocols from Cited Studies

To ensure the data's reliability, here are the methodologies used in the primary trials referenced above.

« COLUMBUS Trial (Melanoma) [1] [2]

o Design: A two-part, multicenter, open-label, randomized, phase 3 trial.
o Patients: 577 patients with advanced/metastatic BRAF V600-mutant melanoma.
o Intervention: Randomization (1:1:1) to:
= Encorafenib (450 mg once daily) + Binimetinib (45 mg twice daily)
= Encorafenib (300 mg once daily)
= Vemurafenib (960 mg twice daily)
o Primary Endpoints: Progression-free survival (Part 1) and overall survival (secondary
endpoint).
o Analysis: Efficacy analyses were performed on an intent-to-treat basis.

e BEACON CRC Trial (Colorectal Cancer) [3]

o Design: Open-label, phase Ill trial.
o Patients: 665 patients with BRAF V600E-mutant metastatic colorectal cancer after progression
on 1-2 prior regimens.
o Intervention: Randomization (1:1:1) to:
= Encorafenib + Binimetinib + Cetuximab (Triplet)
= Encorafenib + Cetuximab (Doublet)
= Control (Irinotecan or FOLFIRI + Cetuximab)
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o Primary Endpoints: Overall survival and objective response rate (ORR) comparing the triplet
to control.
o Key Secondary Endpoint: Overall survival for the doublet versus control.

e PHAROS Study (NSCLC) [4]

o Design: An ongoing, open-label, single-arm, phase 2 study.
o Patients: Patients with BRAF V600E-mutant metastatic NSCLC, including both treatment-naive

(n=59) and previously treated (n=39) cohorts.

o Intervention: All patients received Encorafenib (450 mg once daily) + Binimetinib (45 mg twice
daily).

o Primary Endpoint: Objective response rate (ORR) as assessed by investigators.

o Secondary Endpoints: Duration of response (DOR), progression-free survival (PFS), overall
survival (OS), and safety.

Mechanism of Action: BRAF/MEK Inhibition

The following diagram illustrates the mechanism by which encorafenib and binimetinib work together to

inhibit tumor growth in BRAF V600-mutant cancers.
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Interpretation of Key Findings and Context
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e Superiority in Melanoma: The data from the COLUMBUS trial established encorafenib plus
binimetinib as a superior option compared to vemurafenib monotherapy in BRAF-mutant melanoma,
demonstrating significant improvements in both PFS and OS [1] [2].

¢ New Standard in Colorectal Cancer: The BEACON trial led to the approval of encorafenib plus
cetuximab as a standard of care for previously treated BRAF V600E-mutant metastatic colorectal
cancer, showing a clinically meaningful doubling of median OS compared to standard chemotherapy
[3].

e Activity in NSCLC: The single-arm PHAROS study indicates that encorafenib plus binimetinib is a
highly active regimen in BRAF V600E-mutant NSCLC, with particularly strong and durable outcomes
in treatment-naive patients [4].

¢ Indirect Comparison to Other Regimens: A network meta-analysis suggested that combination
BRAF/MEK inhibitor therapies, as a class, improve PFS and OS compared to older treatments like
chemotherapy or single-agent BRAF inhibitors. However, the results for the dabrafenib/trametinib
combination were more prominent in this particular analysis [5].
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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